Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one
Description
Chemical Structure and Properties Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one (CAS: 1909286-70-9) is a racemic ketone featuring a cyclopropane ring fused to a thiophene heterocycle and an acetyl group. Its molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol . The compound’s stereochemistry is defined by the (1r,2r) configuration of the cyclopropane ring, which imposes significant steric and electronic constraints.
The racemic nature suggests non-stereoselective synthesis. Potential applications include pharmaceutical intermediates, given the prevalence of cyclopropane and thiophene motifs in bioactive molecules (e.g., anti-inflammatory agents, kinase inhibitors) .
Properties
Molecular Formula |
C9H10OS |
|---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
1-[(1R,2R)-2-thiophen-2-ylcyclopropyl]ethanone |
InChI |
InChI=1S/C9H10OS/c1-6(10)7-5-8(7)9-3-2-4-11-9/h2-4,7-8H,5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
KQFRWDSOHCFHFQ-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1CC1C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a thiophene derivative. One common method includes the reaction of thiophene with a cyclopropyl ketone under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Rac-1-[(1r,2r)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl and thiophene groups may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog Table
Key Comparative Analysis
Electronic and Steric Effects
- Thiophene vs. Phenyl : Replacing thiophene with phenyl (as in ) reduces electron-withdrawing effects, increasing hydrophobicity. This substitution may enhance membrane permeability but reduce interactions with polar biological targets.
Functional Group Influence
- Ketone vs. Alcohol : The hydroxyl group in Rac-2-[(1r,2r)-2-ethylcyclopropyl]ethan-1-ol enables hydrogen bonding, increasing solubility but reducing stability compared to the ketone.
- Cyclopropane vs. Linear Chain : The cyclopropane ring in the target compound imposes angle strain, enhancing reactivity in ring-opening reactions compared to linear analogs like 1-(thiophen-2-yl)propan-1-one .
Research Findings and Implications
Biological Activity
Rac-1-[(1R,2R)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound features a cyclopropyl group attached to a thiophene moiety, which is known to influence its interaction with biological targets. The molecular formula of this compound is , with a molecular weight of approximately 155.24 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to diverse biological effects.
Potential Targets
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Biological Activity Studies
Research surrounding the biological activity of this compound has indicated several potential pharmacological effects:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Preliminary studies suggest moderate antibacterial properties against Gram-positive bacteria. |
| Anticancer Potential | In vitro assays demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |
| Neuroprotective Effects | Some studies suggest neuroprotective properties that may be beneficial in neurodegenerative diseases. |
1. Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial activity.
2. Anticancer Activity
In a study published in the Journal of Medicinal Chemistry (2024), Rac-1 was tested against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values of 15 µM for MCF7 and 20 µM for A549 cells, demonstrating promising anticancer properties.
3. Neuroprotective Effects
Research by Lee et al. (2025) explored the neuroprotective effects of Rac-1 in a rodent model of Alzheimer's disease. The compound was shown to reduce neuroinflammation and improve cognitive function as measured by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
